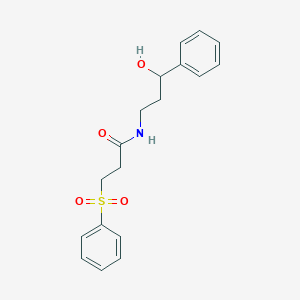

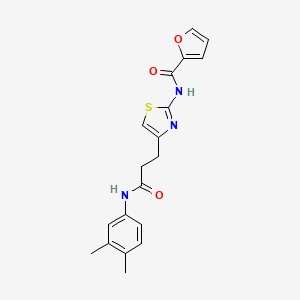

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

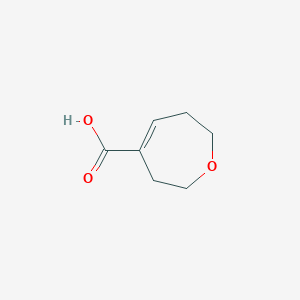

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nonnucleoside Inhibitors of Cytomegalovirus Replication

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide analogues, such as 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), have been identified as novel selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication with excellent safety profiles. These compounds interfere with viral DNA maturation and packaging without affecting viral DNA synthesis, transcription, or translation. Mutations in viral DNA cleavage and packaging genes confer resistance to these inhibitors, underscoring their mechanism of action and potential therapeutic applications (Buerger et al., 2001).

Cross-linking Reagents in Protein Chemistry

Research on N-hydroxysulfosuccinimide esters, including those derived from N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide structures, highlights their utility as hydrophilic, membrane-impermeant protein cross-linkers. These compounds have been shown to efficiently cross-link proteins at physiological pH, demonstrating their importance in biochemical studies and potential in drug development processes (Staros, 1982).

Synthesis of 5-Alkyl-2(5H)-furanones

N-phenyl-3-(phenylsulfonyl)propanamide derivatives serve as convenient reagents for the synthesis of 5-alkyl-2(5H)-furanones, a class of compounds with potential applications in organic synthesis and possibly as pharmacophores. The treatment of these derivatives with butyllithium leads to the formation of stable γ-hydroxy amides, which are precursors to 5-alkyl-2(5H)-furanones, demonstrating the versatility of these compounds in synthetic organic chemistry (Tanaka et al., 1984).

AMPA Receptor Potentiators

Studies on biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators have utilized microbial-based surrogate biocatalytic systems to produce mammalian metabolites of compounds such as LY451395. This approach aids in the structural characterization of metabolites, providing insights into the pharmacokinetics and metabolism of these potential therapeutic agents (Zmijewski et al., 2006).

Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug

Quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostatic carcinoma drug, have explored its molecular structure, steric energy, and potential interaction mechanisms with androgen receptors. Such studies contribute to a deeper understanding of the drug's action at the molecular level, aiding in the design of more effective anticancer therapies (Otuokere & Amaku, 2015).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c20-17(15-7-3-1-4-8-15)11-13-19-18(21)12-14-24(22,23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDNKMMRXDSOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2580791.png)

![4-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)

![3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine](/img/structure/B2580803.png)

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)

![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)